molecular formula C21H14Cl2N2O4S B610058 pf-9184

pf-9184

Cat. No.: B610058
M. Wt: 461.3 g/mol
InChI Key: VGACSWBJQLLJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF 9184 is a highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is involved in the production of prostaglandin E2 (PGE2), a compound that plays a significant role in inflammation and pain. PF 9184 has been studied for its potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .

Mechanism of Action

PF-9184, also known as N-(3’,4’-Dichloro[1,1’-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1) .

Target of Action

This compound primarily targets the human microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme one-step downstream of COX2 . mPGES-1 is involved in the formation of prostaglandin E2 (PGE2), which is essential for pain hypersensitivity and inflammation .

Mode of Action

This compound inhibits the mPGES-1 enzyme, thereby blocking its ability to synthesize PGE2 from prostaglandin H2 (PGH2) . It does this without any apparent inhibitory effects on COX-2 and prostacyclin synthase .

Biochemical Pathways

The inhibition of mPGES-1 by this compound affects the prostaglandin biosynthesis pathway. By blocking the conversion of PGH2 to PGE2, this compound effectively decreases PGE2 biosynthesis . This can lead to a significant decrease in PGE2 generation while upregulating PGI2 and PGF2α levels .

Result of Action

The inhibition of PGE2 synthesis by this compound can lead to a decrease in pain hypersensitivity and inflammation, as PGE2 is known to play a key role in these processes . In vitro, this compound has been shown to inhibit IL-1β-stimulated PGE2 synthesis in rheumatoid arthritis synovial fibroblasts derived from patients .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in unstimulated-human whole blood assays where mPGES-1 expression is at very low levels, this compound has no effect on PGE2 and TXB2 synthesis . The addition of cells that express mpges-1 and cox-2 constitutively can restore the ability of this compound to inhibit pge2 synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF 9184 is synthesized through a series of chemical reactions involving the formation of a biphenyl structure and subsequent functionalization. The key steps include:

  • Formation of the biphenyl core by coupling 3’,4’-dichlorobiphenyl with appropriate reagents.
  • Introduction of the benzothiazine moiety through cyclization reactions.
  • Functionalization of the benzothiazine ring to introduce the carboxamide and hydroxy groups.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of PF 9184 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

PF 9184 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to achieve desired chemical properties.

    Substitution: Replacement of functional groups with other chemical entities to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .

Major Products Formed

The major products formed from these reactions include modified versions of PF 9184 with altered functional groups, which can be used for further studies or therapeutic applications .

Scientific Research Applications

PF 9184 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

PF 9184 is unique in its high selectivity for mPGES-1 compared to other similar compounds. Some similar compounds include:

PF 9184 stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGACSWBJQLLJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does PF 9184 exert its anti-inflammatory effects in the context of IL-17 induced inflammation?

A: PF 9184 selectively inhibits mPGES-1, a key enzyme responsible for the final step in the biosynthesis of prostaglandin E2 (PGE2) []. PGE2 is a potent pro-inflammatory mediator, and its production is often elevated in inflammatory conditions. The research by [] demonstrates that IL-17, a cytokine heavily implicated in inflammatory and autoimmune diseases, can induce the expression of both COX-2 (an enzyme upstream of mPGES-1 in the PGE2 synthesis pathway) and mPGES-1 itself. By blocking mPGES-1 activity, PF 9184 disrupts this IL-17 driven inflammatory cascade. This leads to a reduction in PGE2 production and subsequently dampens the inflammatory response. The study further observed that PF 9184 administration resulted in decreased leukocyte infiltration, reduced expression of pro-inflammatory cytokines and chemokines, and modulated the activity of signaling pathways like NF-κB, all of which contribute to its anti-inflammatory effects in the presence of IL-17.

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